Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate
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Overview
Description
Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate is an organic compound characterized by its unique structure, which includes three butoxyphenyl groups attached to a benzene ring substituted with three carboxylate groups at positions 1, 3, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate typically involves the esterification of benzene-1,3,5-tricarboxylic acid with 4-butoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into carboxylic acids and alcohols in the presence of water and an acid or base catalyst.
Substitution Reactions: Replacement of functional groups within the molecule under specific conditions.
Common Reagents and Conditions:
Esterification: Thionyl chloride, DCC, and anhydrous conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Esterification: this compound.
Hydrolysis: Benzene-1,3,5-tricarboxylic acid and 4-butoxyphenol.
Scientific Research Applications
Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and other porous materials for gas storage and separation.
Industrial Chemistry: Employed as a curing agent in the production of high-performance coatings and resins.
Biological Research: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate largely depends on its application:
Comparison with Similar Compounds
Tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate (TOTC): Used as a curing agent for polyester powder coatings.
1,3,5-Tris(4-carboxyphenyl)benzene: Utilized in the synthesis of MOFs for gas storage and separation.
Uniqueness: Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate is unique due to its butoxyphenyl groups, which provide distinct physical and chemical properties, such as enhanced solubility and reactivity, compared to other similar compounds .
Properties
CAS No. |
915289-19-9 |
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Molecular Formula |
C39H42O9 |
Molecular Weight |
654.7 g/mol |
IUPAC Name |
tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C39H42O9/c1-4-7-22-43-31-10-16-34(17-11-31)46-37(40)28-25-29(38(41)47-35-18-12-32(13-19-35)44-23-8-5-2)27-30(26-28)39(42)48-36-20-14-33(15-21-36)45-24-9-6-3/h10-21,25-27H,4-9,22-24H2,1-3H3 |
InChI Key |
PMFCVKXWGCJIOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=C(C=C3)OCCCC)C(=O)OC4=CC=C(C=C4)OCCCC |
Origin of Product |
United States |
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